N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0736039
InChI:
InChI=1S/C21H24N2O4/c1-2-19(27-18-9-4-3-5-10-18)20(24)22-17-8-6-7-16(15-17)21(25)23-11-13-26-14-12-23/h3-10,15,19H,2,11-14H2,1H3,(H,22,24)
SMILES:
CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3
Molecular Formula:
C21H24N2O4
Molecular Weight:
368.4 g/mol
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide
CAS No.:
Cat. No.: VC0736039
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O4 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | N-[3-(morpholine-4-carbonyl)phenyl]-2-phenoxybutanamide |
| Standard InChI | InChI=1S/C21H24N2O4/c1-2-19(27-18-9-4-3-5-10-18)20(24)22-17-8-6-7-16(15-17)21(25)23-11-13-26-14-12-23/h3-10,15,19H,2,11-14H2,1H3,(H,22,24) |
| Standard InChI Key | PCPSTCCENPSAJP-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
| Canonical SMILES | CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator